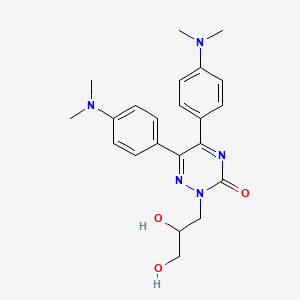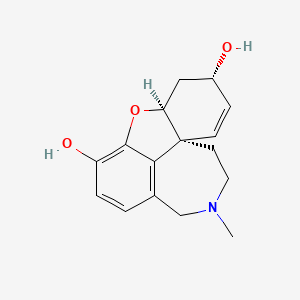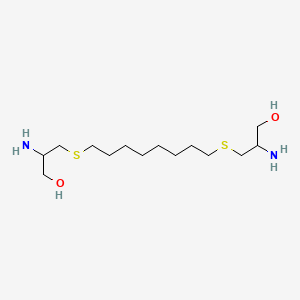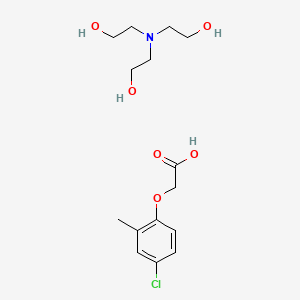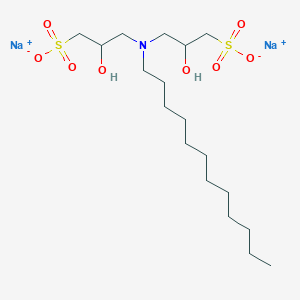
Thiethazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiethazone is a chemical compound with the molecular formula C₁₁H₁₅N₅OS. It is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiethazone can be synthesized through various methods. One common approach involves the reaction of appropriate aldehydes or ketones with hydrazides in organic solvents . Another method includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield thiazole derivatives . Additionally, a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate provides thiazoles under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing ionic liquids and environmentally friendly reagents, is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Thiethazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring in this compound is particularly reactive due to its aromaticity and the presence of sulfur and nitrogen atoms .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Aplicaciones Científicas De Investigación
Thiethazone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiethazone involves its interaction with molecular targets and pathways within biological systems. This compound can activate or inhibit specific enzymes and receptors, leading to various physiological effects. For example, some derivatives of this compound act as inhibitors of bacterial enzymes, disrupting essential metabolic processes and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Thiethazone can be compared with other thiazole derivatives, such as:
Thiazole: A simpler heterocyclic compound with similar reactivity and applications.
Phenothiazine: Known for its use in antipsychotic medications and as an insecticide.
Thiazolidinedione: Used as antidiabetic agents, acting on peroxisome proliferator-activated receptors.
This compound is unique due to its specific structure and the diverse range of applications it offers, from medicinal chemistry to industrial uses.
Propiedades
Número CAS |
122-41-8 |
|---|---|
Fórmula molecular |
C11H15N5OS |
Peso molecular |
265.34 g/mol |
Nombre IUPAC |
1-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]-3-ethylurea |
InChI |
InChI=1S/C11H15N5OS/c1-2-13-11(17)15-9-5-3-8(4-6-9)7-14-16-10(12)18/h3-7H,2H2,1H3,(H3,12,16,18)(H2,13,15,17)/b14-7+ |
Clave InChI |
WZYAYAIEPXKVAN-VGOFMYFVSA-N |
SMILES isomérico |
CCNC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)N |
SMILES canónico |
CCNC(=O)NC1=CC=C(C=C1)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




